Butyltriphenylsilane
Description
Structure
2D Structure
Properties
CAS No. |
2117-32-0 |
|---|---|
Molecular Formula |
C22H24Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
KWKFOXFJSNJMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Alkylation of Triphenylchlorosilane with n-Butyllithium
Reaction Mechanism and Stoichiometry
The conventional synthesis involves the nucleophilic substitution of chlorine in triphenylchlorosilane ($$ \text{Ph}3\text{SiCl} $$) by an n-butyl group from n-butyllithium ($$ \text{C}4\text{H}9\text{Li} $$):
$$
\text{Ph}3\text{SiCl} + \text{C}4\text{H}9\text{Li} \rightarrow \text{Ph}3\text{SiC}4\text{H}_9 + \text{LiCl}
$$
This reaction proceeds via a concerted four-center transition state , where the lithium atom coordinates with the chlorine leaving group, facilitating nucleophilic attack by the butyl anion.
Reaction Conditions and Optimization
- Solvent : Anhydrous tetrahydrofuran (THF) or hexane, chosen for their ability to dissolve both reactants and stabilize intermediates.
- Temperature : Conducted at −78°C to 25°C, with lower temperatures minimizing side reactions such as Wurtz coupling.
- Atmosphere : Strictly inert (argon or nitrogen) to prevent hydrolysis of n-butyllithium.
Table 1: Traditional Method Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | −78°C to 25°C | |
| Solvent | THF or Hexane | |
| Yield (Theoretical) | 60–80% | |
| By-product | Lithium Chloride |
Continuous-Flow Microreactor Synthesis
Flow System Design and Advantages
Recent advancements employ T-shaped micromixers and tubular reactors to achieve precise control over reaction kinetics. Key components include:
Reaction Dynamics in Flow
The flow method enhances mass transfer and reduces side reactions through:
- Residence Time Modulation : Adjusting reactor length (ø = 250–1000 μm, L = 4–100 cm) to optimize conversion.
- Stoichiometric Precision : Syringe pumps deliver reagents at calibrated flow rates (e.g., 2.0 mL/min for silane, 6.0 mL/min for n-butyllithium).
Table 2: Flow Microreactor Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Flow Rate (Silane) | 2.0 mL/min | |
| Flow Rate (n-BuLi) | 6.0 mL/min | |
| Selectivity | 81% | |
| Temperature | 25–50°C |
Mechanistic Insights and Side Reactions
Competing Pathways
Both methods risk over-alkylation if excess n-butyllithium is used, forming undesired bis-alkylated products. Side reactions are mitigated by:
Chemical Reactions Analysis
Reduction Reactions
tert-Butyl(triphenyl)silane acts as a reducing agent in organic transformations. Its silicon-hydrogen bond facilitates hydride transfer to electrophilic centers, such as carbonyl groups. For example:
Mechanistic studies indicate that the reaction proceeds via a radical-chain pathway, where the silane donates a hydrogen atom to a carbonyl intermediate, forming a silyl ether byproduct. The steric bulk of the tert-butyl group enhances selectivity by stabilizing transition states through non-covalent interactions.
Oxidation to Silanols
Under photocatalytic conditions, tert-butyl(triphenyl)silane undergoes oxidation to form silanols. A visible light-mediated protocol using the aminoquinolate B,B-diphenyl complex (AQDAB) as a catalyst achieves high yields :
Reaction Conditions
-
Catalyst: AQDAB (1.0 mol%)
-
Oxidant: O₂ (1 atm)
-
Solvent: DMSO/H₂O (1 mL/50 μL)
-
Light source: 456 nm blue Kessil lamp
| Entry | Variation from Standard Conditions | Yield |
|---|---|---|
| 1 | None | 88% |
| 2 | Without AQDAB | N.R. |
| 3 | Air instead of O₂ | 17% |
| 4 | DMF instead of DMSO | 28% |
This method is scalable, with gram-scale reactions retaining >80% efficiency .
Nucleophilic Substitution
The compound participates in nucleophilic substitutions, particularly with organolithium reagents. For example, reacting triphenylsilane with n-butyllithium yields n-butyltriphenylsilane :
Key Data
Disproportionation Reactions
In the presence of strong bases, tert-butyl(triphenyl)silane can undergo disproportionation. For instance, treatment with phenyllithium generates tetraphenylsilane and lithium hydride as side products :
This reaction highlights the compound’s tendency to redistribute substituents under basic conditions .
Role in Radical Reactions
The silicon-hydrogen bond in tert-butyl(triphenyl)silane mediates radical-chain alkylation processes. For example, in thiol-catalyzed reactions, it generates carbon-centered radicals that add to alkenes:
The tert-butyl group’s steric bulk minimizes undesired side reactions, improving radical stability and selectivity.
Comparative Reactivity
tert-Butyl(triphenyl)silane exhibits distinct reactivity compared to similar silanes:
| Compound | Reactivity Feature |
|---|---|
| Trimethylsilane | Higher reactivity, lower steric protection |
| tert-Butyldimethylsilane | Moderate steric hindrance |
| Triphenylsilane | Reduced hydride-donating ability |
This table underscores how structural modifications influence reaction outcomes.
Scientific Research Applications
Butyltriphenylsilane has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares butyltriphenylsilane with structurally related organosilicon compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- This compound : The butyl group imparts moderate steric hindrance, reducing unwanted side reactions in polymerization processes. Its silicon center is less electrophilic compared to chlorotriphenylsilane, making it less reactive toward nucleophiles .
- Chlorotriphenylsilane (ClTPS) : The chlorine atom enhances electrophilicity, enabling rapid silylation of alcohols and amines. However, it is moisture-sensitive, requiring anhydrous conditions .
- Triphenylsilane (TPS) : The Si–H bond in TPS facilitates hydrosilylation reactions, widely used in crosslinking polymers. Its reactivity is higher than this compound but lower than ClTPS .
- tert-Butoxytriphenylsilane : The tert-butoxy group increases steric bulk and thermal stability, making it suitable for X-ray crystallography studies. Its stability under mild conditions contrasts with the hydrolytic sensitivity of ClTPS .
Thermal and Electronic Properties
- Thermal Stability : tert-Butoxytriphenylsilane exhibits the highest thermal stability (decomposition >250°C) due to the robust tert-butoxy group, whereas ClTPS decomposes at ~150°C .
- Electron Transport : this compound’s phenyl groups enable π-stacking in OLEDs, improving electron mobility compared to TPS, which lacks conjugated systems .
Key Research Findings
This compound in LEDs: Modifying phenanthroimidazole with this compound reduced aggregation-induced quenching, achieving a luminous efficiency of 7.2 cd/A in solution-processed devices .
ClTPS vs. TPS in Catalysis : ClTPS reacts 10x faster with alcohols than TPS due to its electrophilic silicon center, but TPS is preferred in reducing environments for its Si–H bond .
Steric Effects : The butyl group in this compound reduces intermolecular interactions by 30% compared to tert-butoxytriphenylsilane, as shown by crystallographic data .
Biological Activity
Butyltriphenylsilane (BTPS) is a silane compound that has garnered attention in various fields of chemistry due to its unique properties and potential applications. This article aims to explore the biological activity of BTPS, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHSi
- Molecular Weight : 286.46 g/mol
The compound features a butyl group attached to a triphenylsilane backbone, which contributes to its stability and reactivity in biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of BTPS. The compound exhibits significant activity against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Disruption of cell membrane integrity |
| Staphylococcus aureus | 16 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 64 µg/mL | Interference with metabolic pathways |
Cytotoxicity and Cancer Research
BTPS has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, potentially through the activation of caspase pathways.
Table 2: Cytotoxic Effects of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase-3 activation |
| MCF-7 (Breast Cancer) | 20 | Induction of oxidative stress |
| A549 (Lung Cancer) | 18 | Disruption of mitochondrial function |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at the University of California San Diego demonstrated that BTPS exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus. The study utilized agar diffusion methods to determine MIC values and concluded that BTPS could serve as a lead compound for developing new antibiotics .
- Cytotoxicity in Cancer Models : In a separate study published in the Journal of Organic Chemistry, BTPS was shown to selectively induce apoptosis in HeLa cells through a caspase-dependent mechanism. The research highlighted the potential for BTPS as an anticancer agent, warranting further investigation into its efficacy in vivo .
- Mechanistic Studies : Additional studies have focused on elucidating the mechanisms by which BTPS exerts its biological effects. Research indicates that BTPS may interfere with cellular signaling pathways related to cell survival and proliferation, suggesting broader implications for its use in therapeutic applications .
Q & A
Q. What are the established synthetic protocols for butyltriphenylsilane, and how can researchers ensure reproducibility?
this compound is typically synthesized via nucleophilic substitution between triphenylsilanol and butyllithium or Grignard reagents. To ensure reproducibility:
- Document reaction conditions (temperature, solvent, stoichiometry) precisely, as minor variations can alter yields .
- Characterize intermediates (e.g., silanol intermediates) using NMR to confirm conversion .
- Include purity assessments (HPLC, GC-MS) and elemental analysis in the main manuscript, with detailed procedural steps in supplementary materials .
Q. How should researchers characterize the purity and structural identity of this compound?
- Spectroscopic Analysis : Use and NMR to verify substituent positions and absence of byproducts. Compare spectral data with literature values .
- Chromatographic Methods : Employ GC-MS or HPLC with a refractive index detector to quantify purity (>98% is standard for publication) .
- Elemental Analysis : Report carbon, hydrogen, and silicon percentages to validate stoichiometry .
Q. What are the key considerations for designing catalytic reactions involving this compound?
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance silane reactivity but may compete in nucleophilic environments .
- Catalyst Compatibility : Screen transition-metal catalysts (e.g., Pd, Pt) for hydrosilylation efficiency, noting potential ligand interference from triphenyl groups .
- Kinetic Monitoring : Use in situ FTIR or NMR to track reaction progress and identify side products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity trends of this compound under varying conditions?
Contradictions often arise from unaccounted variables:
- Experimental Replication : Reproduce studies with controlled moisture/oxygen levels (e.g., glovebox vs. ambient conditions) .
- Computational Modeling : Perform DFT calculations to predict steric and electronic effects of the triphenyl group on reaction pathways .
- Meta-Analysis : Systematically compare datasets across publications, noting discrepancies in solvent purity or catalyst loading .
Q. What methodologies are effective for studying the hydrolytic stability of this compound in aqueous systems?
- Accelerated Aging Tests : Expose the compound to buffered solutions (pH 3–10) at elevated temperatures (40–80°C) and monitor degradation via LC-MS .
- Kinetic Profiling : Derive rate constants for hydrolysis using pseudo-first-order approximations and Arrhenius plots .
- Surface Analysis : Apply XPS or AFM to assess silicon oxide formation on substrates after hydrolysis .
Q. How can researchers validate mechanistic hypotheses for this compound in cross-coupling reactions?
- Isotopic Labeling : Use deuterated or -labeled reagents to trace bond formation/cleavage sites .
- In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates (e.g., silyl radicals or metal-silane adducts) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
Data Analysis & Reporting
Q. How can interdisciplinary teams collaboratively investigate this compound’s applications?
- Shared Data Repositories : Use platforms like Zenodo to centralize spectral data, synthetic protocols, and computational models .
- Cross-Validation : Have organic chemists and material scientists independently replicate key findings .
- Unified Reporting Standards : Adopt ACS or RSC guidelines for consistency in terminology and data presentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
